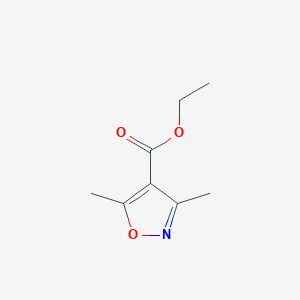
Benzyl-α-D-xylopyranosid
Übersicht
Beschreibung
Benzyl alpha-D-xylopyranoside is a glycoside compound derived from xylose, a five-carbon sugar It consists of a benzyl group attached to the anomeric carbon of alpha-D-xylopyranose
Wissenschaftliche Forschungsanwendungen
Benzyl alpha-D-xylopyranoside has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: Acts as a substrate for glycosyltransferases, aiding in the study of glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
Target of Action
Benzyl alpha-D-xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . It interacts with various enzymes such as Chondroitinase-B , Chondroitinase-AC , Exoglucanase/xylanase , Beta-amylase , Aldose 1-epimerase , Endo-beta-1,4-xylanase , Reducing end xylose-releasing exo-oligoxylanase , Endo-1,4-beta-xylanase A , Hydrolase , Lactase-phlorizin hydrolase , and Endoxylanase .
Mode of Action
The compound interacts with its targets, inducing changes in their function. For instance, it acts as an activator in the biosynthesis of glycosaminoglycans and can inhibit certain enzymes
Biochemical Pathways
Benzyl alpha-D-xylopyranoside affects the biosynthesis of glycosaminoglycans (GAGs) . GAGs are long linear polyanionic carbohydrates consisting of repeating disaccharides, usually attached to a core protein as part of a proteoglycan . They are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .
Pharmacokinetics
It’s known that the compound can be acetylated under certain conditions . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Benzyl alpha-D-xylopyranoside’s action are primarily related to its role in the biosynthesis of glycosaminoglycans . It can induce GAG chain synthesis independently of a proteoglycan core protein . .
Action Environment
The action, efficacy, and stability of Benzyl alpha-D-xylopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the compound’s action may be influenced by the biochemical environment within the cell, including the presence of other molecules and enzymes. More research is needed to fully understand how environmental factors influence the action of Benzyl alpha-D-xylopyranoside.
Biochemische Analyse
Biochemical Properties
Benzyl alpha-D-xylopyranoside is involved in the biosynthesis of glycosaminoglycans and can act as an enzyme inhibitor . It interacts with various enzymes and proteins, including chondroitinase-B, chondroitinase-AC, exoglucanase/xylanase, beta-amylase, aldose 1-epimerase, and several types of endo-beta-1,4-xylanase .
Cellular Effects
Benzyl alpha-D-xylopyranoside has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with a reduction in histone H3 acetylation in tumor cells .
Molecular Mechanism
At the molecular level, Benzyl alpha-D-xylopyranoside exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, influencing cellular function .
Metabolic Pathways
Benzyl alpha-D-xylopyranoside is involved in the metabolic pathway of xylan degradation . It interacts with enzymes such as chondroitinase-B and chondroitinase-AC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-D-xylopyranoside typically involves the glycosylation of alpha-D-xylopyranose with benzyl alcohol. One common method is the use of benzyl chloride and sodium hydride to achieve regiospecific benzylation. This reaction produces methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside in a 70% yield .
Industrial Production Methods: Industrial production of Benzyl alpha-D-xylopyranoside may involve similar glycosylation techniques, optimized for large-scale synthesis. Enzymatic pathways can also be employed, utilizing specific glycosyltransferases to catalyze the formation of the glycosidic bond .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl alpha-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acetic anhydride in the presence of sodium acetate can be used for acetylation.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of acetylated or benzoylated derivatives.
Vergleich Mit ähnlichen Verbindungen
- Methyl alpha-D-xylopyranoside
- Ethyl alpha-D-xylopyranoside
- Phenyl alpha-D-xylopyranoside
Comparison: Benzyl alpha-D-xylopyranoside is unique due to its benzyl group, which imparts distinct hydrophobic properties. This makes it more suitable for certain applications, such as in drug delivery systems, compared to its methyl or ethyl counterparts. Additionally, the benzyl group can be easily modified, providing versatility in chemical synthesis .
Eigenschaften
IUPAC Name |
2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |
| Record name | NSC400277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)








